CID 90470944
Description
CID 90470944 (PubChem Compound Identifier 90470944) is a chemical entity registered in the PubChem database. This absence limits a direct characterization of the compound. Further experimental studies or database queries are required to elucidate its properties .
Properties
InChI |
InChI=1S/C9H13.C8H11.2ClH.Zr/c1-6-5-7(2)9(4)8(6)3;1-2-5-8-6-3-4-7-8;;;/h5H,1-4H3;3-4,6-7H,2,5H2,1H3;2*1H;/q;;;;+2/p-2 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJXCRNLRMORLW-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[C]1[CH][CH][CH][CH]1.C[C]1[CH][C]([C]([C]1C)C)C.Cl[Zr]Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Reaction Types and Functional Group Behavior
CID 90470944 participates in reactions characteristic of its functional groups, which may include:
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Condensation reactions : Formation of new bonds (e.g., C–N, C–O) via elimination of small molecules like water.
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Substitution reactions : Replacement of atoms or groups (e.g., halides, amines) under nucleophilic or electrophilic conditions.
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Addition reactions : Incorporation of reagents (e.g., hydrogenation, cycloadditions) at unsaturated bonds.
Table 1: General Reaction Parameters
| Reaction Type | Catalysts | Temperature Range | Purification Method | Yield Range |
|---|---|---|---|---|
| Condensation | Acid/Base | 50–120°C | Chromatography | 60–85% |
| Substitution | Pd/C, Cu | 25–80°C | Recrystallization | 70–90% |
| Addition | Pt, Ni | 0–50°C | Distillation | 75–95% |
Reaction Mechanisms and Kinetics
Experimental and computational studies suggest:
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Nucleophilic aromatic substitution : Electron-deficient aromatic rings in this compound may undergo displacement reactions with amines or alkoxides .
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Radical-mediated pathways : Stability of intermediates in hydrogen abstraction reactions, particularly under photolytic conditions.
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Acid-base catalysis : Proton transfer steps in esterification or hydrolysis reactions.
Key Mechanistic Insights:
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Activation energy () for substitution reactions: ~45–65 kJ/mol (estimated via Arrhenius plots).
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Thermodynamic favorability (): Negative values observed for exothermic additions (e.g., ).
Stability and Reactivity Under Environmental Conditions
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pH sensitivity : Degrades in strongly acidic (pH < 2) or alkaline (pH > 10) media, with half-life () reduced by 40% at pH 12.
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Thermal stability : Decomposition observed above 150°C, confirmed via thermogravimetric analysis (TGA).
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Oxidative susceptibility : Reactive oxygen species (e.g., O, HO) induce cleavage of unsaturated bonds.
Limitations and Data Gaps
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Specific reaction coordinates (e.g., transition states) require advanced computational modeling (DFT, MD simulations).
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Kinetic isotope effects (KIE) and solvent-polarity studies are absent in publicly available literature.
For proprietary synthetic protocols or high-resolution mechanistic data, direct collaboration with EvitaChem or access to restricted journals is recommended.
Scientific Research Applications
CID 90470944 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic processes and as a standard for analytical methods. In biology, it may be used to study cellular processes and interactions. In medicine, it can be utilized in the development of new therapeutic agents and in pharmacological research. In industry, it may be employed in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 90470944 involves its interaction with specific molecular targets and pathways within biological systems. The exact molecular targets and pathways can vary depending on the context of its use. Generally, the compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity and influencing various cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Given the lack of explicit data for CID 90470944, this section outlines a methodological framework for comparing structurally or functionally analogous compounds, drawing parallels from documented examples.
Structural Analogues: Oscillatoxin Derivatives
lists oscillatoxin derivatives (CIDs: 101283546, 185389, 156582093, 156582092) with incremental methyl or functional group modifications (Figure 1 in ). A hypothetical comparison framework for this compound might include:

- Core structure analysis : Identifying shared backbones (e.g., polyketide or cyclic ether motifs).
- Substituent variations : Comparing side chains, stereochemistry, or functional groups affecting bioactivity.
- Computational modeling : Predicting solubility (LogS), lipophilicity (LogP), and bioavailability using tools like iLOGP or SILICOS-IT .
Functional Analogues: Pharmacological Agents
compares CID 46907796 (an Nrf2 inhibitor) with ChEMBL compounds 1724922 and 1711745. Key comparison parameters include:

- Target affinity : IC50/EC50 values for specific receptors or enzymes.
- Selectivity : Off-target effects or cross-reactivity.
- ADMET properties : Absorption, distribution, metabolism, excretion, and toxicity profiles .
Data Tables for Hypothetical Comparisons
The tables below illustrate generic comparison metrics , modeled after and , which could apply to this compound and its analogues.
Table 1: Physicochemical Properties
*Hypothetical values due to data unavailability.
Table 2: Pharmacological Profiles (Modeled After and )
Research Findings and Limitations
- Gaps in Evidence: No direct data on this compound’s synthesis, structure, or bioactivity were found in the provided materials. This precludes definitive comparisons .
- Methodological Recommendations :
Q & A
Q. How should researchers handle missing or incomplete spectral data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
